molecular formula C22H19F3N6O3 B12350578 3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one

Cat. No.: B12350578
M. Wt: 472.4 g/mol
InChI Key: MOESDOIGFPNQIK-UHFFFAOYSA-N
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Description

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline core, a pyrimidine ring, and various functional groups such as amino, methoxyethylamino, and trifluoromethylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the pyrimidine ring, and the addition of functional groups. One common synthetic route involves the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions to form the quinoxaline core.

    Introduction of the Pyrimidine Ring: The quinoxaline core is then reacted with a pyrimidine derivative, such as 4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine, under basic conditions to introduce the pyrimidine ring.

    Addition of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrimidine or quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various substituents, leading to a wide range of derivatives.

Scientific Research Applications

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as 4-chloropyrimidine and 2-aminopyrimidine.

    Trifluoromethylphenyl Derivatives: Compounds with a trifluoromethylphenyl group, such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzoic acid.

Uniqueness

The uniqueness of 3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one lies in its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the quinoxaline core, pyrimidine ring, and trifluoromethylphenyl group makes it a versatile compound with a wide range of reactivity and biological activities.

Properties

Molecular Formula

C22H19F3N6O3

Molecular Weight

472.4 g/mol

IUPAC Name

3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one

InChI

InChI=1S/C22H19F3N6O3/c1-33-10-9-27-21-29-15(12-5-7-13(8-6-12)22(23,24)25)11-17(30-21)34-16-4-2-3-14-18(16)31-19(26)20(32)28-14/h2-8,11,18H,9-10H2,1H3,(H2,26,31)(H,27,29,30)

InChI Key

MOESDOIGFPNQIK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=CC(=N1)OC2=CC=CC3=NC(=O)C(=NC32)N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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